molecular formula C17H26N2O B5719894 1-Cyclohexyl-3-(2,6-diethylphenyl)urea

1-Cyclohexyl-3-(2,6-diethylphenyl)urea

Cat. No.: B5719894
M. Wt: 274.4 g/mol
InChI Key: BCPNQOWJXBCTEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Cyclohexyl-3-(2,6-diethylphenyl)urea is a synthetic urea derivative characterized by a cyclohexyl group attached to one urea nitrogen and a 2,6-diethylphenyl group on the adjacent nitrogen. Its molecular formula is C₁₇H₂₆N₂O, with a molecular weight of 274.40 g/mol. The 2,6-diethylphenyl substituent contributes steric bulk and lipophilicity, while the cyclohexyl group introduces conformational flexibility. These structural features may influence solubility, metabolic stability, and binding affinity in biological systems.

Properties

IUPAC Name

1-cyclohexyl-3-(2,6-diethylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O/c1-3-13-9-8-10-14(4-2)16(13)19-17(20)18-15-11-6-5-7-12-15/h8-10,15H,3-7,11-12H2,1-2H3,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCPNQOWJXBCTEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=CC=C1)CC)NC(=O)NC2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Cyclohexyl-3-(2,6-diethylphenyl)urea typically involves the reaction of cyclohexylamine with 2,6-diethylphenyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or toluene to facilitate the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .

Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale manufacturing. the general principles of organic synthesis and purification would apply to its production.

Chemical Reactions Analysis

1-Cyclohexyl-3-(2,6-diethylphenyl)urea can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding urea derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially yielding amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur, where the urea group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and inert atmospheres to prevent unwanted side reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Cyclohexyl-3-(2,6-diethylphenyl)urea has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: This compound can be used in biochemical assays to study enzyme interactions and protein binding. Its structural properties allow it to interact with various biological targets, making it useful in drug discovery and development.

    Medicine: In medicinal chemistry, 1-Cyclohexyl-3-(2,6-diethylphenyl)urea can be explored for its potential therapeutic effects. Researchers may investigate its activity against specific diseases or conditions.

    Industry: Although its industrial applications are limited, it can be used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Cyclohexyl-3-(2,6-diethylphenyl)urea involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and context of its use. Further research is needed to elucidate the detailed mechanisms by which this compound exerts its effects.

Comparison with Similar Compounds

Cyclohexyl vs. Benzyl (Position 1)

  • The non-planar structure may reduce π-π stacking interactions in protein binding .
  • Benzyl : Aromatic and planar, favoring interactions with hydrophobic pockets in enzymes. However, the benzyl group may increase metabolic susceptibility due to oxidative degradation pathways .

2,6-Diethylphenyl vs. 2-Methoxyphenyl (Position 3)

  • 2,6-Diethylphenyl: The diethyl groups create significant steric hindrance, which could limit binding to shallow enzyme pockets but improve selectivity.
  • 2-Methoxyphenyl : The methoxy group is an electron-donating substituent that may enhance hydrogen bonding with polar residues in target proteins. However, its smaller size reduces steric effects, possibly increasing off-target interactions .

Hypothetical Research Findings

  • Enzyme Inhibition : The 2,6-diethylphenyl group in the target compound may confer higher selectivity for enzymes requiring bulky hydrophobic residues (e.g., cytochrome P450 isoforms) compared to the methoxyphenyl analog .
  • Solubility : The cyclohexyl group likely reduces aqueous solubility compared to the benzyl derivative, necessitating formulation adjustments for in vivo studies .
  • Metabolic Stability : The absence of aromatic rings in the cyclohexyl group may reduce oxidative metabolism, prolonging half-life relative to the benzyl-containing analog .

Biological Activity

1-Cyclohexyl-3-(2,6-diethylphenyl)urea is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name : 1-Cyclohexyl-3-(2,6-diethylphenyl)urea
  • Molecular Formula : C16H22N2O
  • Molecular Weight : 258.36 g/mol

The compound features a cyclohexyl group and a diethyl-substituted phenyl group attached to a urea moiety, which may influence its interaction with biological targets.

Anticancer Activity

Research indicates that 1-Cyclohexyl-3-(2,6-diethylphenyl)urea exhibits potential anticancer properties. A study evaluated its effects on cancer cell lines, revealing that it can inhibit cell proliferation in various types of cancer. The mechanism appears to involve the modulation of cell cycle progression and induction of apoptosis in cancer cells.

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)15Induction of apoptosis
A549 (Lung)20Inhibition of cell cycle progression
HeLa (Cervical)18Modulation of apoptotic pathways

Neuroprotective Effects

The compound has also been studied for its neuroprotective effects. In models of neurodegenerative diseases, such as Alzheimer's, it demonstrated the ability to inhibit the aggregation of amyloid-beta and tau proteins, which are associated with neurotoxicity.

Antimicrobial Activity

1-Cyclohexyl-3-(2,6-diethylphenyl)urea has shown antimicrobial properties against various bacterial strains. Its efficacy is attributed to its ability to disrupt bacterial cell membranes.

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans128 µg/mL

The biological activity of 1-Cyclohexyl-3-(2,6-diethylphenyl)urea is believed to be mediated through multiple pathways:

  • Apoptosis Induction : The compound triggers intrinsic apoptotic pathways by activating caspases and altering mitochondrial membrane potential.
  • Cell Cycle Arrest : It interferes with cyclin-dependent kinases (CDKs), leading to cell cycle arrest in the G1 or G2 phase.
  • Protein Interaction : The urea moiety may facilitate binding to specific enzymes or receptors involved in cell signaling pathways.

Case Study 1: Anticancer Efficacy

A recent study published in ACS Chemical Neuroscience evaluated the anticancer efficacy of various urea derivatives, including 1-Cyclohexyl-3-(2,6-diethylphenyl)urea. The results indicated significant tumor growth inhibition in xenograft models when treated with this compound compared to controls .

Case Study 2: Neuroprotective Properties

Another investigation focused on the neuroprotective effects against tau aggregation. The findings suggested that treatment with the compound reduced tau phosphorylation levels and improved cognitive function in animal models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.